4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide
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Overview
Description
4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, a diethylamino propyl chain, and a benzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 3-(diethylamino)propylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of the enzyme, preventing the formation of dihydropteroate, a key intermediate in folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfacetamide: Used in ophthalmic solutions to treat bacterial eye infections.
Uniqueness
4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the diethylamino propyl chain, which may confer distinct pharmacological properties compared to other sulfonamides.
Properties
CAS No. |
77837-49-1 |
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Molecular Formula |
C13H23N3O2S |
Molecular Weight |
285.41 g/mol |
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C13H23N3O2S/c1-3-16(4-2)11-5-10-15-19(17,18)13-8-6-12(14)7-9-13/h6-9,15H,3-5,10-11,14H2,1-2H3 |
InChI Key |
SHJRPNYAZUJBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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